molecular formula C32H37N2O2P B12516288 Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-

Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-

Cat. No.: B12516288
M. Wt: 512.6 g/mol
InChI Key: BXNPGTKDUBOISS-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity and reaction pathways. Additionally, its phosphanyl groups can participate in electron transfer processes, modulating biochemical and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is unique due to its combination of oxazole and phosphanyl functional groups, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, material science, and pharmaceuticals .

Properties

Molecular Formula

C32H37N2O2P

Molecular Weight

512.6 g/mol

IUPAC Name

bis[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane

InChI

InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3

InChI Key

BXNPGTKDUBOISS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C

Origin of Product

United States

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